molecular formula C8H8F2O2 B13206387 1-(2,3-Difluorophenyl)ethane-1,2-diol

1-(2,3-Difluorophenyl)ethane-1,2-diol

Cat. No.: B13206387
M. Wt: 174.14 g/mol
InChI Key: ABZDFGOPOWOSCU-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)ethane-1,2-diol, with the chemical formula C₈H₈F₂O₂, is a compound containing two hydroxyl groups attached to an ethane backbone. Its molecular weight is 174.14 g/mol. Although specific applications and research on this compound are limited, it has garnered interest due to its unique structure and potential properties .

Preparation Methods

Synthetic Routes:

1-(2,3-Difluorophenyl)ethane-1,2-diol can be synthesized through various methods. One common approach involves the reaction of 2,3-difluorobenzaldehyde with ethylene glycol under acidic conditions. The reaction proceeds via nucleophilic addition of ethylene glycol to the aldehyde, followed by dehydration to form the diol.

Industrial Production:

Industrial-scale production methods for this compound are not extensively documented. laboratory-scale synthesis provides a starting point for further optimization and scale-up.

Chemical Reactions Analysis

1-(2,3-Difluorophenyl)ethane-1,2-diol can participate in several chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially yielding a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group could lead to the corresponding alcohol.

    Substitution: The fluorine atoms may be substituted with other functional groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and Lewis acids (e.g., aluminum chloride).

Scientific Research Applications

    Medicinal Chemistry: Exploration of its pharmacological properties, such as antibacterial or antiviral activity.

    Materials Science: Investigation into its use as a building block for novel materials.

    Catalysis: Evaluation of its catalytic properties.

Mechanism of Action

The exact mechanism by which 1-(2,3-Difluorophenyl)ethane-1,2-diol exerts its effects remains unclear. Further studies are needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While direct analogs of this compound are scarce, it shares similarities with other diols and fluorinated compounds. Its unique combination of fluorine substitution and diol functionality sets it apart from related molecules.

Properties

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

1-(2,3-difluorophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H8F2O2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,11-12H,4H2

InChI Key

ABZDFGOPOWOSCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(CO)O

Origin of Product

United States

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